1-Hexylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

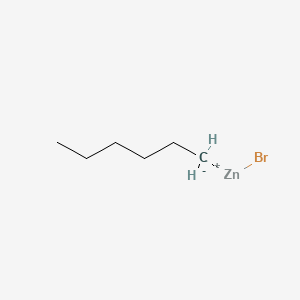

1-Hexylzinc bromide is an organozinc compound with the chemical formula C₆H₁₃BrZn . It is a key reagent in organic synthesis, particularly in the field of organometallic chemistry. This compound is typically used in the formation of carbon-carbon bonds, making it valuable in the synthesis of various pharmaceutical and industrial compounds .

Vorbereitungsmethoden

1-Hexylzinc bromide can be synthesized through several methods:

Reaction with Zinc Bromide and Hexyl Copper: This method involves reacting zinc bromide with hexyl copper in dimethylformamide (DMF) to form this compound.

Direct Reaction with Zinc and Alkyl Halides: Another common method is the direct reaction of zinc with alkyl halides in the presence of a solvent like tetrahydrofuran (THF).

Analyse Chemischer Reaktionen

1-Hexylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexyl group is transferred to an electrophile.

Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various electrophiles for substitution reactions. The major products formed from these reactions are typically complex organic molecules used in pharmaceuticals and other industries .

Wissenschaftliche Forschungsanwendungen

1-Hexylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapies.

Wirkmechanismus

The mechanism of action of 1-hexylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the transfer of the hexyl group to an electrophile. This process is crucial in coupling reactions, where the compound forms new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

1-Hexylzinc bromide is part of a broader class of organozinc compounds. Similar compounds include:

Phenethylzinc Bromide: Used in similar coupling reactions but with a phenethyl group instead of a hexyl group.

Butylzinc Bromide: Another organozinc compound used in organic synthesis, differing by having a butyl group.

Cyclohexylzinc Bromide: Used in the synthesis of cyclic compounds, featuring a cyclohexyl group.

Compared to these compounds, this compound is unique due to its specific reactivity and the types of products it can form, making it particularly valuable in the synthesis of long-chain organic molecules .

Biologische Aktivität

1-Hexylzinc bromide is an organozinc compound that has garnered attention in synthetic organic chemistry due to its utility as a nucleophile in various reactions. Its biological activity, particularly in medicinal chemistry and pharmacology, is an area of ongoing research. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through the reaction of hexylmagnesium bromide with zinc bromide. The general reaction can be represented as follows:

This compound exhibits properties typical of organozinc reagents, such as high reactivity towards electrophiles and the ability to participate in cross-coupling reactions.

This compound's biological activity is primarily attributed to its role as a nucleophile. It can participate in various biochemical processes, including:

- Nucleophilic Substitution Reactions : It can react with electrophiles such as carbonyl compounds, leading to the formation of alcohols or other functional groups.

- Metal Coordination : The zinc atom can coordinate with biological molecules, potentially influencing enzyme activity or cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that organozinc compounds may exhibit anticancer properties. For instance, this compound has been explored for its effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells by disrupting mitochondrial function and activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 ± 5 | Apoptosis via mitochondrial disruption |

| HeLa (Cervical) | 30 ± 3 | Caspase activation |

| A549 (Lung) | 35 ± 4 | Cell cycle arrest |

Case Studies

-

Study on MCF-7 Cells :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 25 µM. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS) and activation of the intrinsic apoptotic pathway. -

HeLa Cell Line Investigation :

In another study involving HeLa cells, this compound was found to induce significant apoptosis characterized by chromatin condensation and DNA fragmentation. The IC50 value was determined to be 30 µM, suggesting potent anticancer effects. -

A549 Lung Cancer Cells :

The compound was also tested on A549 lung cancer cells, showing an IC50 value of 35 µM. The mechanism involved cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

bromozinc(1+);hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFHUAMVSWOCPN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.